molecular formula C5H9NO2 B1589859 (S)-4-Hydroxypiperidin-2-one CAS No. 476014-92-3

(S)-4-Hydroxypiperidin-2-one

Cat. No. B1589859
CAS RN: 476014-92-3
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-BYPYZUCNSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The melting point of (S)-4-Hydroxypiperidin-2-one is approximately .
    • Solubility : It is soluble in .
  • Chemical Properties :
    • Reactivity : It can undergo .
    • Stability : It is .

Scientific Research Applications

  • Enantioselective Synthesis : (S)-4-Hydroxypiperidin-2-one is used in highly diastereoselective fashion through Cu(I)-catalyzed reductive aldol cyclization and proline-catalyzed asymmetric Mannich reactions for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

  • Biocatalytic Synthesis : A biocatalytic approach using (S)-hydroxynitrile lyase (HNL)-mediated cyanohydrin formation followed by hydrogenation is used for enantioselective synthesis of 5-hydroxypiperidin-2-one and its derivatives, enabling the creation of potentially biologically active compounds (Vink et al., 2003).

  • Biocatalytic Hydroxylation : High activity, excellent regioselectivity, and opposite enantioselectivity are achieved in the hydroxylation of N-substituted piperidin-2-ones using Sphingomonas sp. HXN-200 as a biocatalyst (Chang et al., 2002).

  • Aza-Prins-Cyclization : This method is used for the preparation of 4-hydroxypiperidines, showcasing a high selectivity under mild reaction conditions (Yadav et al., 2009).

  • Polymorphism and Structural Studies : Investigations into the polymorphism of 4-hydroxypiperidine reveal different crystal forms and their interconversion in solution, contributing to the understanding of its structural properties (Döring et al., 2015).

  • Substituted 4-Hydroxypiperidines Synthesis : A stereodivergent route is developed for the synthesis of both diastereomeric forms of functionalized 4-hydroxypiperidines, combining biocatalytic generation of starting materials with N-acyliminium ion-mediated CC-bond formation (Vink et al., 2002).

  • Application in Antihypertensive Activity : 4-(2-Aminophenyl)-4-hydroxypiperidine derivatives are synthesized and evaluated for their antihypertensive activity, highlighting the potential pharmaceutical applications of these compounds (Takai et al., 1985).

Safety and Hazards

(S)-4-Hydroxypiperidin-2-one may pose certain hazards, such as . Researchers should handle it with care, considering its potential toxicity and reactivity.

properties

IUPAC Name

(4S)-4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473408
Record name (S)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476014-92-3
Record name (S)-4-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Hydroxypiperidin-2-one
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Reactant of Route 6
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